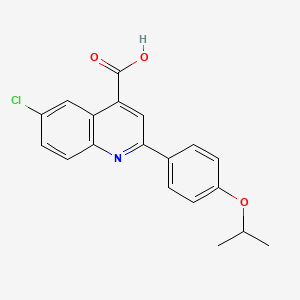

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

説明

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a chloro substituent at position 6, an isopropoxy group at the para position of the 2-phenyl ring, and a carboxylic acid moiety at position 2. This compound belongs to a class of heterocyclic molecules widely studied for their applications in medicinal chemistry and materials science due to their conjugated aromatic systems and functional versatility .

特性

IUPAC Name |

6-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(22)23)15-9-13(20)5-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTBWWOABKBHLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically includes the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst . Another method is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids are commonly used to enhance the efficiency and sustainability of the production process .

化学反応の分析

Types of Reactions

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

Reduction: Formation of 6-chloro-2-(4-isopropoxyphenyl)quinoline.

Substitution: Formation of 6-methoxy-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid.

科学的研究の応用

Key Reactions

- Oxidation: Can be oxidized to form quinoline derivatives using potassium permanganate.

- Reduction: Achieved through hydrogenation with palladium on carbon.

- Substitution: Nucleophilic substitution reactions can occur at the chloro group, allowing for further functionalization .

Chemistry

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of complex organic molecules, making it valuable in developing new chemical entities .

Biology

This compound is extensively studied for its interactions with biological systems:

- Enzyme Inhibition: It has been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Protein-Ligand Interactions: The compound's ability to interact with proteins makes it a useful tool in proteomics research, helping to elucidate biological mechanisms at the molecular level .

Medicine

Research indicates that 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid has potential therapeutic applications:

- Anticancer Activity: Studies demonstrate its efficacy against various carcinoma cell lines by inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Properties: Ongoing investigations are exploring its role as an anti-inflammatory agent, potentially contributing to treatments for inflammatory diseases .

Case Studies

Antitumor Activity:

A study evaluated the compound's effects on leukemic cell lines, revealing significant reductions in colony formation and indicating its potential as a chemotherapeutic agent. The mechanism involved disrupting normal cell cycle progression through topoisomerase inhibition .

Antibacterial Activity:

The compound has shown promising antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Comparative studies indicated that it performs well against established antibiotics like ampicillin, suggesting its potential use in treating bacterial infections .

作用機序

The mechanism of action of 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation.

類似化合物との比較

The structural and functional properties of 6-chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid can be contextualized against analogs with varying substituents. Below is a detailed analysis supported by experimental

Substituent Effects on Physical and Chemical Properties

*Yields estimated from analogous synthetic routes .

Key Observations:

Alkoxy Chain Length and Branching: Ethoxy and isopropoxy substituents (linear vs. branched) influence solubility and crystallinity. Propargyloxy groups introduce sp-hybridized carbons, enabling click chemistry applications but reducing thermal stability (melting point = 170°C vs. 226–228°C for methoxy derivatives) .

Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -F) enhance the acidity of the carboxylic acid moiety and stabilize the quinoline core via resonance. Fluorophenyl derivatives exhibit higher melting points due to stronger intermolecular interactions .

Biological Activity: Esters of 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylic acid demonstrate antitubercular activity (MIC = 16 µg/mL) by inhibiting Mycobacterium tuberculosis gyrase .

Medicinal Chemistry

- Antimicrobial Activity : Propargyloxy derivatives show moderate antibacterial activity, though less potent than methoxy or halogen-rich analogs .

- Drug Design : The carboxylic acid group facilitates derivatization into amides or esters, enhancing bioavailability. For example, ethyl esters of related compounds exhibit improved membrane permeability .

生物活性

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article delves into its mechanisms of action, cellular effects, and potential therapeutic applications, particularly in the context of cancer treatment.

The primary mechanism through which 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid exerts its biological effects is the inhibition of topoisomerases , specifically topoisomerase II. This enzyme plays a critical role in DNA replication and transcription by managing the overwinding and underwinding of DNA strands. Inhibition of topoisomerase II can lead to significant cellular consequences, including:

- Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cells from dividing.

- Apoptosis Induction : By disrupting normal DNA function, it can trigger programmed cell death in cancer cells.

Biological Activity Overview

The biological activity of 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid has been explored across various studies, showcasing its potential in several domains:

-

Anticancer Activity :

- The compound has demonstrated selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer) cells. Studies indicate that it induces apoptosis while sparing normal cells, such as BHK-21 .

- A study reported that similar quinoline derivatives exhibited significant anticancer activity with IC50 values indicating effective concentrations for inducing cell death in cancerous cells .

- Enzyme Inhibition :

- Antimicrobial Properties :

Research Findings and Case Studies

Several studies have highlighted the biological activity and therapeutic potential of 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid:

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid?

The synthesis typically involves multi-step reactions starting with a quinoline core. A common approach includes:

- Condensation : Reacting 4-chlorobenzaldehyde with aminopyridine derivatives under acidic or catalytic conditions to form the quinoline backbone.

- Chlorination : Introducing the chloro group at position 6 using POCl₃ in dimethylformamide (DMF) at reflux (~100°C for 4 hours) .

- Functionalization : Coupling the isopropoxyphenyl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on precursor availability.

- Carboxylation : Oxidizing a methyl or hydroxymethyl group at position 4 to a carboxylic acid using KMnO₄ or CrO₃ under controlled conditions.

Characterization involves NMR (¹H/¹³C), IR (to confirm carboxylic acid C=O stretch at ~1685 cm⁻¹), and HPLC for purity assessment .

Advanced: How can reaction yields be optimized for the chlorination step in the synthesis?

Optimization strategies include:

- Catalyst Screening : Testing alternatives to POCl₃, such as SOCl₂ or PCl₅, to reduce side reactions.

- Solvent Effects : Using polar aprotic solvents (e.g., DMF, toluene) to stabilize intermediates and enhance reactivity .

- Temperature Control : Gradual heating (e.g., 80–100°C over 2 hours) to prevent decomposition of sensitive intermediates.

- Post-Reaction Workup : Quenching with ice-cold water to precipitate the product efficiently, followed by recrystallization from ethanol/water mixtures.

Yield discrepancies between batches often arise from incomplete chlorination or hydrolysis of intermediates, which can be monitored via TLC (silica gel, ethyl acetate/petroleum ether) .

Basic: What analytical techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : ¹H NMR confirms the isopropoxy group (δ 1.2–1.4 ppm for CH₃; δ 4.5–5.0 ppm for OCH(CH₃)₂) and quinoline aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR identifies the carboxylic acid carbon at ~170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ and isotopic pattern (e.g., chlorine’s M+2 peak).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves substituent positions and ring conformation .

Advanced: How can discrepancies in NMR data between synthesized batches be resolved?

Discrepancies may arise from:

- Tautomerism : The quinoline ring’s keto-enol tautomerism can shift proton signals. Use deuterated DMSO or CDCl₃ to stabilize specific forms.

- Residual Solvents : Trace DMF or toluene in the product alters shifts. Purge via vacuum drying or repeated washing.

- Regiochemical Ambiguities : Compare experimental data with computed NMR (DFT methods, e.g., B3LYP/6-31G*) to assign signals correctly .

Basic: What biological assays are suitable for preliminary evaluation of this compound?

- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given quinoline derivatives’ affinity for ATP-binding pockets .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent Variation : Synthesize analogs with modified isopropoxy groups (e.g., methoxy, ethoxy) or halogen replacements (e.g., Br, F) at position 6.

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina, Schrödinger) to identify critical interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

- Biological Testing : Compare IC₅₀ values across analogs to correlate substituent electronic effects (Hammett σ constants) with activity .

Basic: What precautions are necessary for handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of POCl₃ or SOCl₂ vapors.

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How can computational methods predict the compound’s metabolic stability?

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate hepatic clearance, CYP450 inhibition, and plasma protein binding.

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with software like MetaDrug. Validate via LC-MS/MS in hepatocyte incubations .

Basic: What are the stability profiles of this compound under different storage conditions?

- Thermal Stability : Store at –20°C in amber vials to prevent degradation. TGA/DSC analysis shows decomposition above 150°C.

- Photostability : Protect from UV light; accelerated aging studies (ICH Q1B) show <5% degradation after 48 hours under UV/vis light.

- Hydrolytic Stability : Stable in neutral pH; avoid prolonged exposure to acidic/basic conditions to prevent ester hydrolysis .

Advanced: How can degradation products be characterized and mitigated during formulation?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂).

- LC-MS Analysis : Identify major degradation products (e.g., dechlorinated or decarboxylated derivatives).

- Stabilization Strategies : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。